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Compound of Interest

Compound Name: Lanicemine

Cat. No.: B1674462 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive resource for understanding and troubleshooting the

challenges associated with the limited efficacy of Lanicemine in Major Depressive Disorder

(MDD).

Frequently Asked Questions (FAQs)
Q1: What is Lanicemine and how does it differ from ketamine?

Lanicemine (formerly AZD6765) is a low-trapping, non-selective N-methyl-D-aspartate

(NMDA) receptor antagonist.[1] Unlike ketamine, which is a potent NMDA receptor channel

blocker, Lanicemine's "low-trapping" nature means it has a faster off-rate from the NMDA

receptor channel. This characteristic was hypothesized to reduce the psychotomimetic side

effects associated with ketamine while retaining its rapid-acting antidepressant effects.[1]

Clinical trials have confirmed that Lanicemine is associated with minimal to no

psychotomimetic or dissociative side effects.[2]

Q2: Why did Lanicemine show initial promise but ultimately fail in later-phase clinical trials?

Early, smaller-scale studies of Lanicemine showed some positive signals in reducing

depressive symptoms. For instance, a Phase II study with 152 patients reported a statistically

significant greater reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS)

score compared to placebo over a 3-week treatment period.[2] However, a larger, subsequent

Phase IIb study (Study 31) involving 302 patients did not show a significant difference between

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1674462?utm_src=pdf-interest
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://scholars.mssm.edu/en/publications/adjunctive-lanicemine-azd6765-in-patients-with-major-depressive-d-2/
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://scholars.mssm.edu/en/publications/adjunctive-lanicemine-azd6765-in-patients-with-major-depressive-d-2/
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://ma1.mdedge.com/index.php/content/nmda-blocker-lanicemine-safely-reduces-depression
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://ma1.mdedge.com/index.php/content/nmda-blocker-lanicemine-safely-reduces-depression
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lanicemine and placebo on the primary endpoint at week 6.[3][4] Post-hoc analyses of these

conflicting results suggest that differences in trial design, patient population, and placebo

response rates may have contributed to the divergent outcomes.[3] Ultimately, the development

of Lanicemine for MDD was discontinued by AstraZeneca in 2013 due to its failure to meet

study endpoints.[1]

Q3: What are the leading hypotheses for Lanicemine's limited efficacy?

Several factors may have contributed to Lanicemine's limited efficacy in larger trials:

Suboptimal Dosing: There is speculation about a potential inverted U-shaped dose-response

curve for NMDA receptor modulators, suggesting that the doses used in the larger trials (50

mg and 100 mg) may not have been optimal.[5]

Patient Heterogeneity: The broad patient populations in the larger trials may have masked

the beneficial effects of Lanicemine in specific subgroups of patients with MDD.[3]

Trial Design: Differences in the duration of treatment, frequency of infusions, and the nature

of the placebo control across studies may have influenced the outcomes.[3]

Distinct Neurobiological Effects Compared to Ketamine: While both target the NMDA

receptor, their downstream effects may differ. For example, studies have shown that

ketamine, but not Lanicemine, increases prefrontal global brain connectivity, a potential

biomarker for antidepressant response.
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Issue Potential Cause Troubleshooting Steps

Inconsistent NMDA receptor

antagonism in cell-based

assays.

Suboptimal Lanicemine

concentration.

Perform a dose-response

curve to determine the optimal

IC50 for your specific cell line

and experimental conditions.

Issues with Lanicemine

solution stability.

Prepare fresh solutions of

Lanicemine for each

experiment. Due to its

chemical properties, prolonged

storage in solution, even when

frozen, may lead to

degradation.

High concentration of

glutamate.

As a non-competitive

antagonist, the efficacy of

Lanicemine can be influenced

by agonist concentration.

Ensure consistent and

appropriate glutamate levels in

your assays.

Variability in cell health or

passage number.

Use cells within a consistent

and narrow passage number

range. Ensure cells are healthy

and not overly confluent, as

this can alter receptor

expression.

Lack of behavioral effects in

rodent models of depression.
Inappropriate animal model.

Consider the specific

neurobiology of your chosen

depression model. Models with

a strong glutamatergic

dysregulation component may

be more sensitive to

Lanicemine.

Suboptimal dosing or route of

administration.

Conduct dose-finding studies

to establish an effective dose
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range for your specific

behavioral paradigm.

Intravenous administration,

similar to clinical trials, may

yield different results than

intraperitoneal injections.

Insufficient statistical power.

Ensure your studies are

adequately powered to detect

modest effect sizes, as

Lanicemine's antidepressant

effects are likely less robust

than those of ketamine.

Clinical Trial Design and Interpretation
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Issue Potential Cause
Recommendations for

Future Studies

High placebo response rates

obscuring drug effects.

Patient expectations and non-

specific effects of intravenous

infusions.

Implement a single-blind

placebo lead-in phase to

identify and exclude placebo

responders before

randomization.

Heterogeneity of the patient

population.

Utilize biomarker-driven patient

stratification to enrich the study

population with individuals

more likely to respond to

NMDA receptor modulation.

Failure to meet primary

efficacy endpoints.

Choice of primary endpoint

and timing of assessment.

Consider co-primary endpoints

that capture both rapid and

sustained antidepressant

effects. The timing of the

primary endpoint should be

carefully justified based on the

drug's mechanism of action.

Inadequate dose selection.

Conduct thorough Phase IIa

dose-finding studies to identify

the optimal dose range before

proceeding to larger,

confirmatory trials.

Data Presentation
Summary of Key Lanicemine Clinical Trials in MDD
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Study Phase N Dosage
Primary

Endpoint

Key

Efficacy

Findings

Adverse

Events

Study 9[2] II 152

100 mg or

150 mg (IV,

3x/week for

3 weeks)

Change in

MADRS

score from

baseline at

week 3

Statistically

significant

improveme

nt in

MADRS

score for

both doses

compared

to placebo.

Generally

well-

tolerated;

most

common

adverse

event was

dizziness.

No

significant

psychotomi

metic

effects.

Study 31[3]

[4]
IIb 302

50 mg or

100 mg (IV,

15

infusions

over 12

weeks)

Change in

MADRS

score from

baseline at

week 6

No

significant

difference

between

either

Lanicemine

dose and

placebo.

Well-

tolerated

with a

similar

adverse

event

profile to

placebo.

Experimental Protocols
Protocol: Assessing NMDA Receptor Target
Engagement with Gamma-Band EEG
This protocol outlines a method to measure changes in electroencephalogram (EEG) gamma-

band power as a biomarker for NMDA receptor antagonist target engagement.

1. Animal Preparation:

Surgically implant EEG electrodes over the skull of male C57BL/6 mice.
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Allow a recovery period of at least 10 days post-surgery.

2. EEG Recording:

Record a stable 30-minute baseline EEG prior to drug administration.
Administer Lanicemine or vehicle control (e.g., intraperitoneally).
Continuously record EEG for at least 90 minutes post-administration.

3. Data Analysis:

Apply a Fast-Fourier Transform (FFT) to the EEG data to generate time-frequency series.
Calculate the power in the gamma-band frequency range (30-80 Hz).
Compare the change in gamma-band power from baseline between the Lanicemine and
vehicle-treated groups.

Protocol: Phase IIb Clinical Trial for Adjunctive
Lanicemine in MDD (Based on Study 31)
This protocol provides a general framework for a clinical trial investigating the efficacy and

safety of adjunctive Lanicemine.

1. Study Design:

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Enroll patients with a diagnosis of MDD and a history of inadequate response to at least one
antidepressant.

2. Treatment:

Patients continue their ongoing antidepressant medication.
Randomly assign patients to receive intravenous infusions of Lanicemine (e.g., 50 mg or
100 mg) or saline placebo.
Administer infusions over a specified period (e.g., 15 infusions over 12 weeks).

3. Efficacy Assessments:

The primary efficacy endpoint is the change in the total score on the Montgomery-Åsberg
Depression Rating Scale (MADRS) from baseline to a prespecified timepoint (e.g., week 6).
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Secondary endpoints include response rates (≥50% reduction in MADRS score), remission
rates (MADRS score ≤10), and changes in other depression and functioning scales.

4. Safety Assessments:

Monitor adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters
throughout the study.
Use scales like the Clinician-Administered Dissociative States Scale (CADSS) to assess for
psychotomimetic effects.
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Caption: Lanicemine's mechanism as a low-trapping NMDA receptor antagonist.
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Caption: A typical workflow for a Phase IIb clinical trial of Lanicemine.

Caption: A logical approach to troubleshooting inconsistent Lanicemine experiment results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1674462?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://www.benchchem.com/product/b1674462?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. scholars.mssm.edu [scholars.mssm.edu]

2. NMDA blocker lanicemine safely reduces depression | MDedge [ma1.mdedge.com]

3. researchgate.net [researchgate.net]

4. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History
of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History
of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Investigating Lanicemine in
Major Depressive Disorder]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674462#addressing-the-limited-efficacy-of-
lanicemine-in-major-depressive-disorder]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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